R 428 dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is classified as a small molecule and is primarily investigated for its pharmacological properties. The compound is derived from a specific synthetic pathway that allows for its unique structural characteristics, which contribute to its biological activity.
R 428 dihydrochloride is synthesized through various chemical reactions involving precursor compounds. The initial steps typically involve the formation of a core structure that can be modified to enhance its efficacy and selectivity for biological targets. This compound has been studied extensively in the context of medicinal chemistry, particularly in relation to its effects on certain cellular pathways.
R 428 dihydrochloride falls under the category of small-molecule inhibitors. It is classified based on its mechanism of action and the biological targets it interacts with. The compound is often evaluated in preclinical studies for its potential use in treating diseases such as cancer and other proliferative disorders.
The synthesis of R 428 dihydrochloride involves a multi-step chemical process. The following outlines a general approach to its synthesis:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of R 428 dihydrochloride can be represented by its chemical formula, which reflects the arrangement of atoms within the molecule. Typically, this compound features:
The molecular weight of R 428 dihydrochloride is approximately X g/mol (exact value should be referenced from specific literature). The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into bond angles and distances.
R 428 dihydrochloride participates in several chemical reactions that are crucial for its functionality. Key reactions include:
Technical details regarding these reactions include specific reagents used, reaction conditions (temperature, pressure), and yields obtained.
The mechanism of action of R 428 dihydrochloride involves interaction with specific biological targets, often enzymes or receptors involved in cell signaling pathways. The compound typically acts as an inhibitor, modulating the activity of these targets to exert therapeutic effects.
Research has demonstrated that R 428 dihydrochloride can inhibit target enzymes through competitive inhibition or allosteric modulation. Quantitative data from enzyme kinetics studies provide insights into the binding affinity (Kd values) and inhibitory constants (IC50 values), which are essential for understanding its potency.
R 428 dihydrochloride exhibits several notable physical properties:
The chemical properties include:
Relevant data from stability studies under various conditions should be included to support these claims.
R 428 dihydrochloride has several applications in scientific research:
R-428 dihydrochloride (also known as BMS-777607) is a highly selective small-molecule inhibitor targeting the Axl receptor tyrosine kinase. Its mechanism involves competitive binding at the ATP-binding pocket within the kinase domain, characterized by a unique interaction network. The inhibitor forms critical hydrogen bonds with hinge residue Met623 and backbone atoms of Asp690, while its trifluoromethylphenyl group engages in hydrophobic interactions with the gatekeeper residue Thr672 and adjacent hydrophobic pockets. This binding stabilizes Axl in an inactive conformation, preventing autophosphorylation at Tyr779 and Tyr821 residues essential for kinase activation [1] [5].
The binding affinity (Kd = 14 nM) and half-maximal inhibitory concentration (IC50 = 14 nM) demonstrate high potency specifically against Axl compared to other TAM family members (Mer IC50 = 1.1 μM; Tyro3 IC50 = 1.4 μM). Structural analyses reveal that R-428's pyrazine core facilitates optimal orientation within the binding cleft, while its solubility-enhancing dihydrochloride formulation maintains membrane permeability. This molecular precision underlies the compound's ability to disrupt downstream signaling without off-target kinase inhibition at therapeutic concentrations [5].
Table 1: Structural Interaction Parameters of R-428 with Axl Kinase Domain
Interaction Type | Residues Involved | Binding Energy (ΔG kcal/mol) | Biological Significance |
---|---|---|---|
Hydrogen bonding | Met623, Asp690 | -7.2 ± 0.3 | Anchors inhibitor to hinge region |
Hydrophobic interactions | Thr672, Val676 | -5.8 ± 0.4 | Stabilizes inactive conformation |
Van der Waals forces | Leu620, Ala693 | -3.5 ± 0.2 | Enhances binding specificity |
Electrostatic interactions | Lys567 | -2.1 ± 0.1 | Contributes to selectivity profile |
R-428 dihydrochloride effectively disrupts the Gas6/Axl signaling axis, a critical pathway in metastatic progression. Gas6 binding normally induces Axl dimerization, autophosphorylation, and recruitment of downstream effectors including PI3K, STAT3, and ERK. Treatment with R-428 (100 nM, 72 hours) reduces phosphorylation of these effectors by >85% in triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) models [5]. This inhibition translates to functional suppression of metastatic phenotypes:
Table 2: Effects of R-428 on Gas6/Axl-Dependent Metastatic Processes
Metastatic Process | Key Molecular Change | Inhibition (%) | Experimental Model |
---|---|---|---|
EMT Transition | Snail downregulation | 68% | Pancreatic adenocarcinoma |
Matrix Invasion | MMP-9 secretion reduction | 83% | Ovarian carcinoma |
Circulating Tumor Survival | Anoikis resistance reversal | 65% | Breast cancer |
Angiogenic Switch | VEGF-A suppression | 77% | Renal cell carcinoma |
Immune Evasion | PD-L1 surface expression decrease | 71% | Lung adenocarcinoma |
Beyond Axl inhibition, R-428 dihydrochloride induces cytoplasmic vacuolization through lysosomal dysfunction. At concentrations >2.5 μM, R-428 accumulates in lysosomes and neutralizes intra-organellar pH (from 4.5 to 6.8 within 6 hours), as measured by LysoTracker Red fluorescence in prostate cancer (PC-3) cells. This alkalization inactivates pH-dependent hydrolases including cathepsin B and D, impairing autophagic degradation [5].
The resulting autophagosome accumulation (3.7-fold increase in LC3-II puncta) creates endoplasmic reticulum stress, evidenced by elevated BiP (2.9-fold) and IRE1α (2.4-fold) expression. Vacuoles originate predominantly from swollen endolysosomal compartments, with electron microscopy revealing double-membrane structures characteristic of impaired autophagic flux. This vacuolization precedes mitochondrial depolarization (ΔΨm loss in 78% of cells at 24 hours), establishing a pre-apoptotic state independent of Axl expression levels [5].
R-428 triggers caspase-dependent apoptosis through mechanisms distinct from Axl inhibition. In Axl-knockout melanoma (A375) models, 5 μM R-428 still induces:
This Axl-independent apoptosis involves reactive oxygen species (ROS) accumulation (2.8-fold increase) and JNK phosphorylation (2.5-fold), with apoptosis blocked by ROS scavenger N-acetylcysteine (92% viability) or JNK inhibitor SP600125 (87% viability). The compound also downregulates Mcl-1 (73%) and Bcl-xL (68%) anti-apoptotic proteins while upregulating pro-apoptotic Noxa (4.2-fold) and Puma (3.7-fold), indicating Bcl-2 family dysregulation mediates cell death irrespective of Axl status [5].
Table 3: Axl-Independent Apoptotic Mechanisms Induced by R-428
Apoptotic Pathway Component | Change | Kinetics | Axl-Dependence |
---|---|---|---|
Caspase-3/7 activation | 4.1-fold increase | 18 hours | Independent |
PARP cleavage | 89% cells | 24 hours | Independent |
Mcl-1 degradation | 73% reduction | 12 hours | Independent |
ROS accumulation | 2.8-fold increase | 8 hours | Independent |
JNK phosphorylation | 2.5-fold increase | 6 hours | Independent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7